

# Application Notes and Protocols: Mesityl Oxide in Vitamin and Fragrance Synthesis

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## Compound of Interest

Compound Name: **Mesityl oxide**

Cat. No.: **B046562**

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**Mesityl oxide**, an  $\alpha,\beta$ -unsaturated ketone with the chemical formula  $C_6H_{10}O$ , serves as a versatile precursor and intermediate in the synthesis of fine chemicals.<sup>[1]</sup> Its reactivity makes it a valuable building block for complex organic molecules, including a range of fragrance compounds and essential vitamins, most notably Vitamin A.

This document provides a detailed overview of the applications of **mesityl oxide** in these fields, complete with experimental protocols for key synthetic transformations and quantitative data to support process optimization.

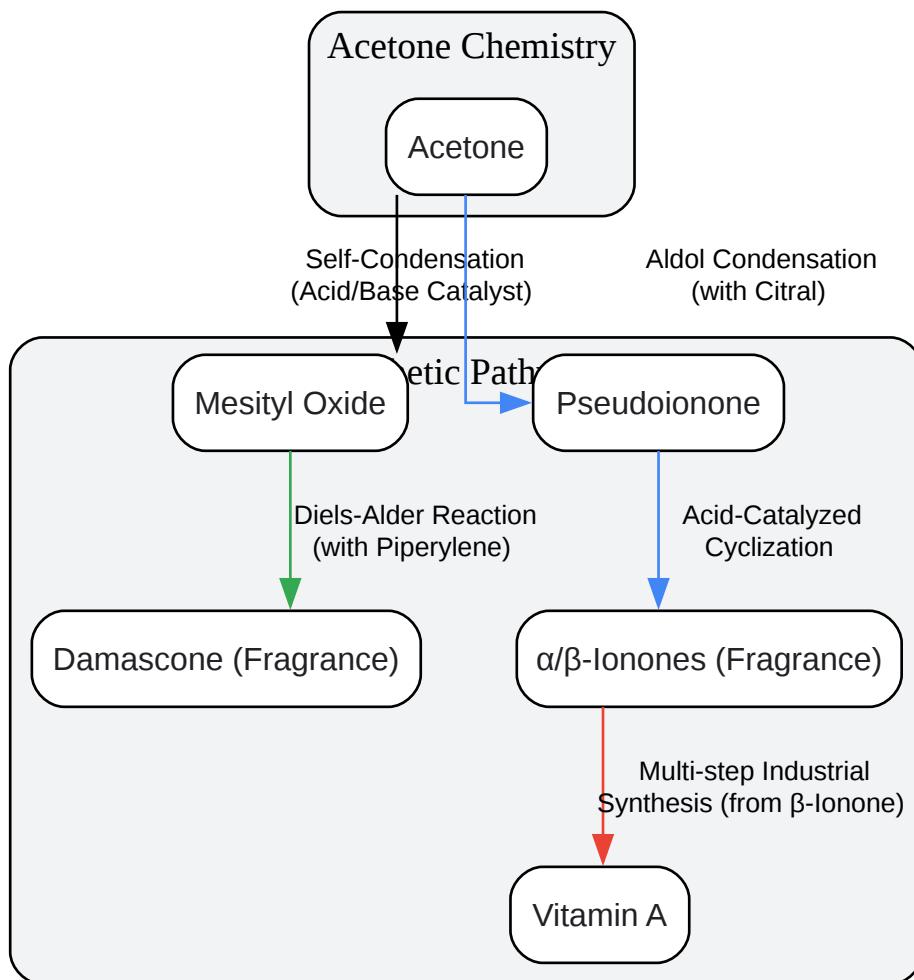
## Role of Mesityl Oxide in Synthesis

**Mesityl oxide**'s utility in the synthesis of vitamins and fragrances can be categorized into two main pathways:

- Direct Application as a  $C_6$  Building Block: In this role, **mesityl oxide** itself reacts to form part of the final molecular structure. A notable example is its use in the synthesis of damascones, a class of important rose-scented fragrance compounds, through a Diels-Alder reaction.<sup>[2]</sup>
- Indirect Application via Acetone Condensation Chemistry: The industrial synthesis of **mesityl oxide** involves the aldol condensation of acetone.<sup>[3]</sup> This same fundamental reaction, the base-catalyzed aldol condensation of acetone with another molecule (citral), is the cornerstone of the industrial production of ionones.<sup>[4][5]</sup> Ionones are critical intermediates,

serving both as violet-scented fragrance materials and as the primary starting point for the large-scale synthesis of Vitamin A.<sup>[6]</sup>

The following diagram illustrates the logical relationship between acetone, **mesityl oxide**, and their key synthetic products in the fragrance and vitamin industries.



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**Caption:** Key synthetic routes originating from acetone chemistry.

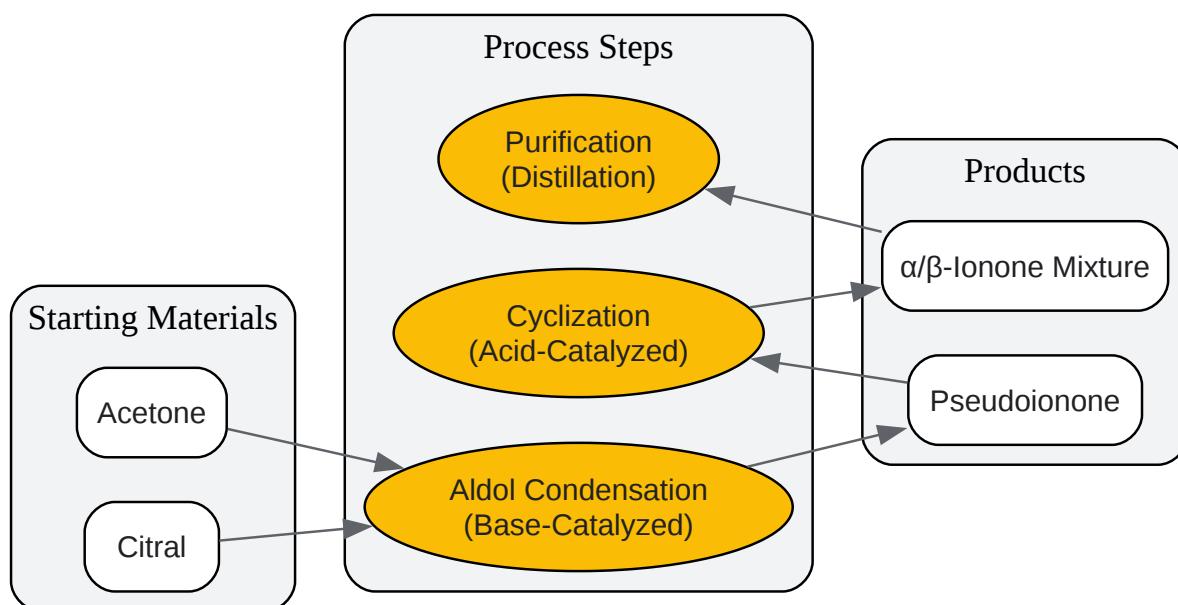
## Application in Fragrance Synthesis

**Mesityl oxide** is directly and indirectly involved in the creation of valuable fragrance compounds.

## Synthesis of Ionones (via Acetone Condensation)

The most significant contribution to fragrance and vitamin synthesis is the pathway to ionones, which begins with the base-catalyzed condensation of citral and acetone to form pseudoionone.<sup>[3]</sup> This is subsequently cyclized in the presence of acid to yield a mixture of  $\alpha$ - and  $\beta$ -ionone.<sup>[4]</sup>

The general workflow for ionone synthesis is depicted below.



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**Caption:** Experimental workflow for the synthesis of ionones.

This protocol is adapted from procedures utilizing a sodium hydroxide catalyst.<sup>[4][7]</sup>

- **Reaction Setup:** In a reaction kettle equipped with a stirrer and temperature control, add 1100 liters of acetone, 260 liters of water, and 25 liters of a 30% aqueous sodium hydroxide solution. Stir to ensure homogeneity.<sup>[7]</sup>
- **Addition of Citral:** Cool the mixture to 20°C. Add 170 kg of citral (content  $\geq$  95.0%) dropwise over a period of 2 hours while maintaining the temperature.<sup>[7]</sup>

- Reaction: After the addition is complete, continue the reaction at 35-45°C for 3-4 hours.<sup>[8]</sup> Monitor the reaction progress by gas chromatography (GC) until the citral content is less than 1.5%.<sup>[8]</sup>
- Neutralization and Work-up: Neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5.<sup>[7]</sup> Allow the layers to separate. Remove the aqueous layer.
- Purification: The organic layer is subjected to vacuum distillation to remove the solvent and obtain the crude pseudoionone. Collect the fraction at 104-109°C / 240Pa to yield the purified product.<sup>[7]</sup>

This protocol uses concentrated sulfuric acid for the cyclization of pseudoionone.

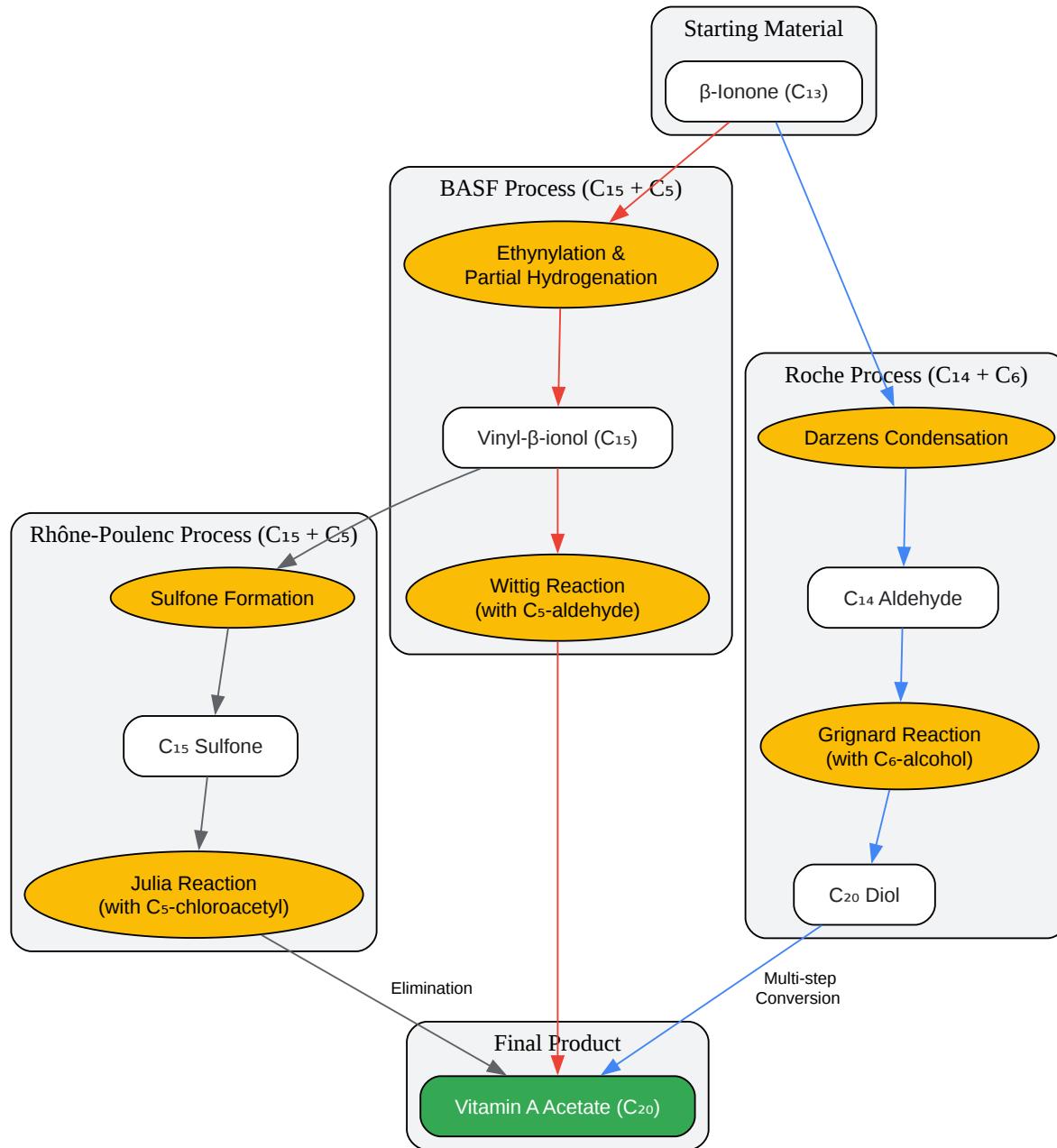
- Reaction Setup: In a suitable reactor, prepare a mixture of 120 liters of a non-polar solvent (e.g., No. 6 solvent oil), 5 liters of methanol, and 160 liters of concentrated sulfuric acid. Stir the mixture and cool to -18°C.<sup>[7]</sup>
- Addition of Pseudoionone: Slowly add 55 kg of the previously synthesized pseudoionone to the cooled acid mixture, ensuring the temperature is maintained between -12°C and -18°C.<sup>[7]</sup>
- Reaction: Stir the mixture at this temperature for 30-50 minutes. The reaction is highly exothermic and requires careful temperature control.
- Quenching and Work-up: Quench the reaction by pouring the mixture into ice water. Separate the organic layer, wash it with a sodium carbonate solution, and then with water until neutral.
- Purification: The crude product is purified by vacuum distillation to yield high-purity β-ionone.

Step	Catalyst/Reagent	Temperature (°C)	Reaction Time (h)	Yield (%)	Purity (%)	Reference(s)
Pseudoionone Synthesis	30% NaOH (aq)	20-45	2-4	90.8	92.2	[7]
Pseudoionone Synthesis	41% NaOH (aq)	40	1.5	63.1	-	[4]
β-Ionone Cyclization	Conc. H <sub>2</sub> SO <sub>4</sub>	-18 to -12	0.5-0.8	72.0-85.0	≥96.0	[7]

## Application in Vitamin Synthesis

The primary application in vitamin synthesis is the production of Vitamin A, which uses β-ionone as the key C<sub>13</sub> building block. Several industrial processes have been developed to extend the side chain of β-ionone to the full C<sub>20</sub> skeleton of Vitamin A.

The following diagram outlines three major industrial pathways for the synthesis of Vitamin A acetate from β-ionone.

[Click to download full resolution via product page](#)**Caption:** Industrial synthesis routes to Vitamin A from β-ionone.

## Protocol Outline: The Arens-van Dorp / Reformatsky Route

One of the earliest syntheses of a Vitamin A active substance involved the chain extension of  $\beta$ -ionone using the Reformatsky reaction.[\[1\]](#)

- First Chain Extension ( $C_{13} \rightarrow C_{18}$ ):
  - Reaction:  $\beta$ -ionone is reacted with methyl  $\gamma$ -bromocrotonate in the presence of activated zinc. This forms a  $\beta$ -hydroxy ester.
  - Dehydration: The resulting hydroxy-ester is dehydrated using a mild acid (e.g., anhydrous oxalic acid) to form an ester.
  - Saponification: The ester is saponified to yield ionylidene crotonic acid.
  - Ketone Formation: The acid is treated with methylolithium to produce the  $C_{18}$  ketone.[\[1\]](#)
- Second Chain Extension ( $C_{18} \rightarrow C_{20}$ ):
  - Reaction: The  $C_{18}$  ketone undergoes a second Reformatsky reaction, this time with methyl bromoacetate and zinc, to form a  $C_{20}$  hydroxy-ester.[\[1\]](#)
  - Final Conversion: The hydroxy-ester is then converted through a series of steps (dehydration, saponification) to yield Vitamin A acid, a substance with high biological activity.[\[1\]](#)

## Protocol Outline: The BASF Wittig Route

This process is a cornerstone of modern industrial Vitamin A production.[\[9\]](#)[\[10\]](#)

- Formation of  $C_{15}$  Phosphonium Salt:
  - Reaction:  $\beta$ -ionone is first converted to vinyl- $\beta$ -ionol ( $C_{15}$ ). This can be achieved by reaction with a vinyl Grignard reagent or by ethynylation followed by partial hydrogenation (e.g., using a Lindlar catalyst).[\[9\]](#)[\[11\]](#)

- Salt Formation: The resulting vinyl- $\beta$ -ionol is treated with triphenylphosphine and an acid (e.g., HCl) to form the C<sub>15</sub>-triphenylphosphonium salt.[9][10]
- Wittig Reaction:
- Coupling: The C<sub>15</sub>-phosphonium salt is reacted with a C<sub>5</sub>-aldehyde (specifically,  $\gamma$ -acetoxy- $\beta$ -methyl-crotonaldehyde) in the presence of a base (e.g., sodium methoxide) in an organic solvent.[9][10] This Wittig olefination directly forms the C<sub>20</sub> carbon skeleton of Vitamin A acetate.
- Purification: The final product is purified to yield all-trans-Vitamin A acetate.

The overall yields for these multi-step industrial syntheses are complex and proprietary. However, specific steps are reported with high efficiency. For example, the Julia olefination step in the Rhône-Poulenc synthesis proceeds with high yield.

Process	Key Intermediate(s)	Key Reaction(s)	Advantage	Reference(s)
Roche Process	C <sub>14</sub> Aldehyde, C <sub>6</sub> Alcohol	Darzens Condensation, Grignard Reaction	Established and robust industrial process.	[9][10]
BASF Process	C <sub>15</sub> Phosphonium Salt, C <sub>5</sub> Aldehyde	Wittig Reaction	Efficient C-C bond formation, high stereoselectivity.	[9][10]
Rhône-Poulenc	C <sub>15</sub> Sulfone, C <sub>5</sub> Chloroacetyl	Julia Olefination	Utilizes sulfone chemistry for olefination.	[9][10]

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All chemical syntheses should be performed with appropriate safety precautions, including the use of personal protective equipment, and in a well-ventilated fume hood. A thorough risk assessment should be conducted before any experimental work.

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